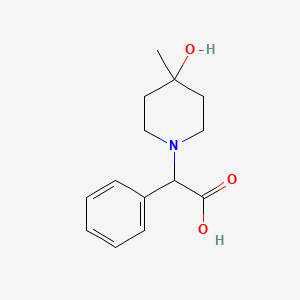
(1R)-1-(2-Anthryl)prop-2-enylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-(2-Anthryl)prop-2-enylamine is an organic compound characterized by the presence of an anthracene moiety attached to a prop-2-enylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(2-Anthryl)prop-2-enylamine typically involves the following steps:
Starting Materials: The synthesis begins with anthracene and a suitable prop-2-enylamine precursor.
Reaction Conditions: The reaction is often carried out under an inert atmosphere to prevent oxidation. Common solvents include dichloromethane or toluene.
Catalysts: Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts may be used to facilitate the coupling reaction.
Purification: The product is purified using column chromatography or recrystallization techniques.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors may also be employed for more efficient production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide, leading to the formation of anthraquinone derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium on carbon (Pd/C), and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products Formed:
Oxidation: Anthraquinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted anthracene derivatives.
Scientific Research Applications
(1R)-1-(2-Anthryl)prop-2-enylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic electronic materials and dyes.
Mechanism of Action
The mechanism of action of (1R)-1-(2-Anthryl)prop-2-enylamine involves its interaction with specific molecular targets. The anthracene moiety can intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the amine group can form hydrogen bonds with various biomolecules, influencing their function and activity.
Comparison with Similar Compounds
(1R)-1-(2-Anthryl)ethanamine: Similar structure but with an ethanamine group instead of prop-2-enylamine.
(1R)-1-(2-Anthryl)butan-2-amine: Contains a butan-2-amine group, offering different steric and electronic properties.
Uniqueness: (1R)-1-(2-Anthryl)prop-2-enylamine is unique due to its specific combination of the anthracene moiety and the prop-2-enylamine group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
Molecular Formula |
C17H15N |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
(1R)-1-anthracen-2-ylprop-2-en-1-amine |
InChI |
InChI=1S/C17H15N/c1-2-17(18)15-8-7-14-9-12-5-3-4-6-13(12)10-16(14)11-15/h2-11,17H,1,18H2/t17-/m1/s1 |
InChI Key |
OPZMFMYXEFDMKG-QGZVFWFLSA-N |
Isomeric SMILES |
C=C[C@H](C1=CC2=CC3=CC=CC=C3C=C2C=C1)N |
Canonical SMILES |
C=CC(C1=CC2=CC3=CC=CC=C3C=C2C=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-Bromo-4-chloro-1-(4-methoxybenzyl)-1h-pyrazolo[3,4-b]pyridine](/img/structure/B13031415.png)
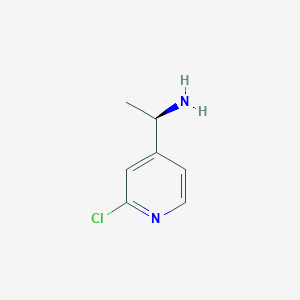
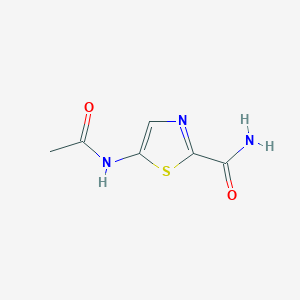
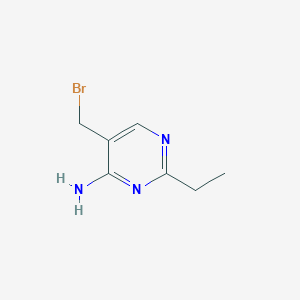
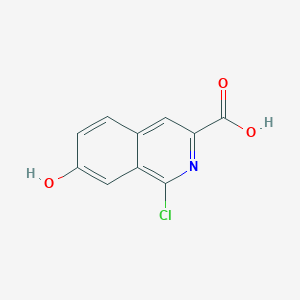
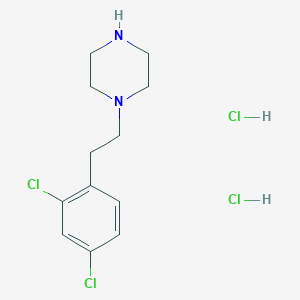
![3'-Fluoro-5,6-dihydro-[1,1'-biphenyl]-4(3H)-one](/img/structure/B13031464.png)
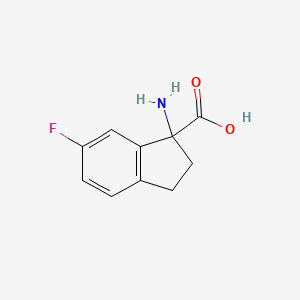
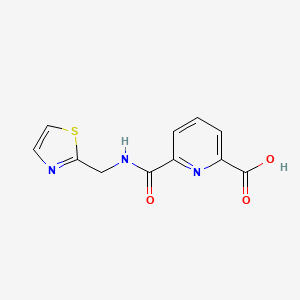
![5-(chloromethyl)-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13031469.png)
